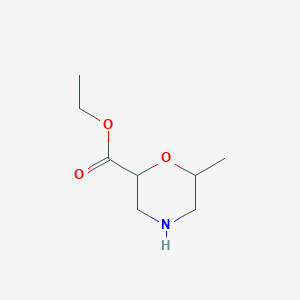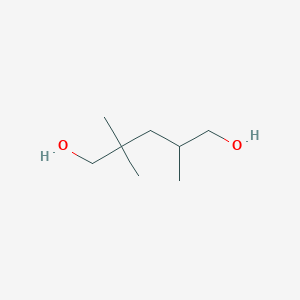
2,2,4-Trimethylpentane-1,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethylpentane-1,5-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its use in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylpentane-1,5-diol can be synthesized through the reaction of isobutyryl chloride with ethyl isobutyrate . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. The exact methods can vary, but they generally involve the use of advanced chemical reactors and purification techniques to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,4-Trimethylpentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the desired product, but typically involve the use of acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols.
Aplicaciones Científicas De Investigación
2,2,4-Trimethylpentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,2,4-Trimethylpentane-1,5-diol exerts its effects depends on the specific application. In chemical reactions, the hydroxyl groups play a crucial role in the reactivity of the compound. These groups can participate in hydrogen bonding, nucleophilic substitution, and other chemical processes. The molecular targets and pathways involved vary depending on the specific reaction or application.
Comparación Con Compuestos Similares
- 2,2,4-Trimethylpentane (Isooctane)
- 2,2,4-Trimethyl-1,3-pentanediol
- 2,2,4-Trimethylpentane-1,3-diol
Comparison: 2,2,4-Trimethylpentane-1,5-diol is unique due to its specific structure and the presence of two hydroxyl groups at the 1 and 5 positions. This distinguishes it from other similar compounds, such as 2,2,4-Trimethylpentane, which lacks hydroxyl groups, and 2,2,4-Trimethyl-1,3-pentanediol, which has hydroxyl groups at different positions .
Propiedades
Fórmula molecular |
C8H18O2 |
|---|---|
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
2,2,4-trimethylpentane-1,5-diol |
InChI |
InChI=1S/C8H18O2/c1-7(5-9)4-8(2,3)6-10/h7,9-10H,4-6H2,1-3H3 |
Clave InChI |
LHOBKFFUEUQRQX-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)(C)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B12934791.png)
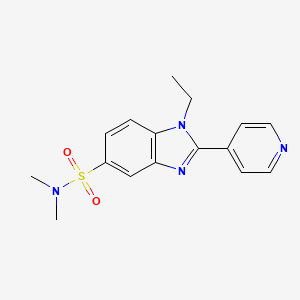

![12-hydroxy-1,10-bis(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12934810.png)
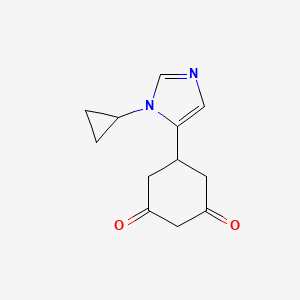
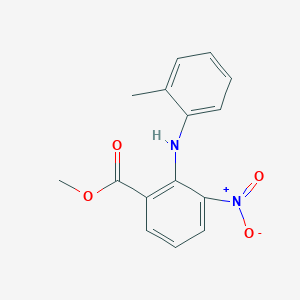
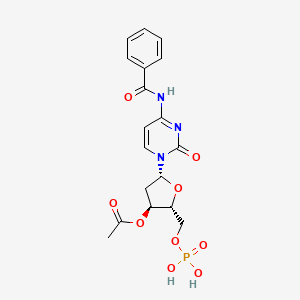


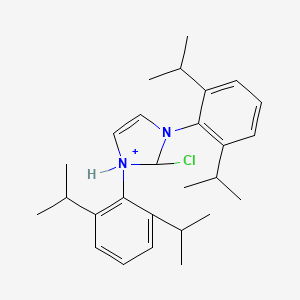

![N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine](/img/structure/B12934868.png)
![2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine](/img/structure/B12934871.png)
